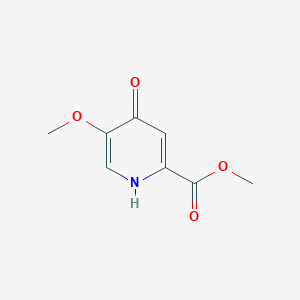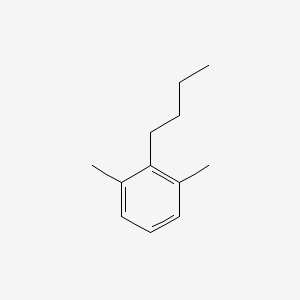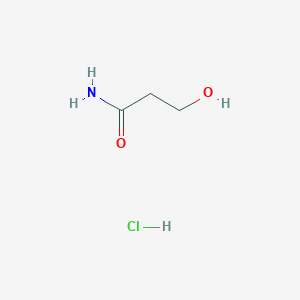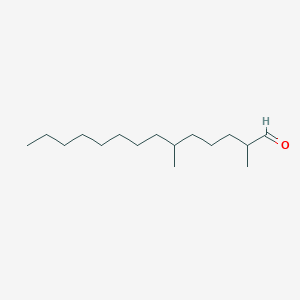
1,2,4-Trichloro-5-(2-chlorocyclopenta-1,3-dien-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Trichloro-5-(2-chlorocyclopenta-1,3-dien-1-yl)benzene is an organochlorine compound that features a benzene ring substituted with three chlorine atoms and a chlorocyclopentadiene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,4-Trichloro-5-(2-chlorocyclopenta-1,3-dien-1-yl)benzene can be synthesized through the chlorination of benzene derivatives. The chlorination process involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions typically include a controlled temperature and pressure to ensure selective chlorination at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve the chlorination of 1,4-dichlorobenzene or the dehydrochlorination of hexachlorocyclohexane. These methods are chosen based on the availability of raw materials and the desired purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Trichloro-5-(2-chlorocyclopenta-1,3-dien-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups using reagents such as sodium hydroxide or potassium hydroxide.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of partially or fully dechlorinated benzene derivatives.
Applications De Recherche Scientifique
1,2,4-Trichloro-5-(2-chlorocyclopenta-1,3-dien-1-yl)benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Mécanisme D'action
The mechanism of action of 1,2,4-Trichloro-5-(2-chlorocyclopenta-1,3-dien-1-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Trichlorobenzene: A simpler derivative with three chlorine atoms on the benzene ring.
1,3,5-Trichlorobenzene: Another isomer with a different arrangement of chlorine atoms.
1,2,3-Trichlorobenzene: An isomer with chlorine atoms at different positions on the benzene ring.
Uniqueness
1,2,4-Trichloro-5-(2-chlorocyclopenta-1,3-dien-1-yl)benzene is unique due to the presence of the chlorocyclopentadiene moiety, which imparts distinct chemical and physical properties compared to other trichlorobenzene isomers. This structural feature makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
62987-42-2 |
|---|---|
Formule moléculaire |
C11H6Cl4 |
Poids moléculaire |
280.0 g/mol |
Nom IUPAC |
1,2,4-trichloro-5-(2-chlorocyclopenta-1,3-dien-1-yl)benzene |
InChI |
InChI=1S/C11H6Cl4/c12-8-3-1-2-6(8)7-4-10(14)11(15)5-9(7)13/h1,3-5H,2H2 |
Clé InChI |
XYHPHAFRQGVAGM-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC(=C1C2=CC(=C(C=C2Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Phenyl-1H-[1,3]oxazino[6,5-c]quinoline-1,3(2H)-dione](/img/structure/B14503677.png)


![[(2-Methylhex-5-en-3-yl)sulfanyl]benzene](/img/structure/B14503724.png)
![3-(1-Hydroxyethyl)-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B14503725.png)
![1,1'-(Piperazine-1,4-diyl)bis[3-(2-chloroethanesulfonyl)propan-1-one]](/img/structure/B14503732.png)
![9-(2-Phenylethyl)-9-azatricyclo[6.2.2.02,7]dodeca-2,4,6-trien-10-one](/img/structure/B14503737.png)
![Ethyl 1,6-dimethylbicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B14503748.png)


